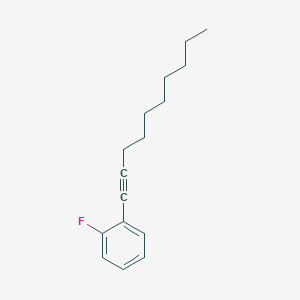
Benzene, 1-(1-decynyl)-2-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(1-decynyl)-2-fluoro- is an organic compound characterized by the presence of a benzene ring substituted with a 1-decynyl group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-decynyl)-2-fluoro- typically involves the coupling of a fluorobenzene derivative with a 1-decynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of a fluorobenzene with a terminal alkyne (1-decynyl) in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of Benzene, 1-(1-decynyl)-2-fluoro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions and ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: Benzene, 1-(1-decynyl)-2-fluoro- can undergo electrophilic aromatic substitution reactions where the fluorine atom or the 1-decynyl group can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the alkyne group can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) under high pressure.
Major Products:
Substitution: Products include halogenated or nitrated derivatives.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include alkenes or alkanes depending on the extent of reduction.
科学的研究の応用
Benzene, 1-(1-decynyl)-2-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1-(1-decynyl)-2-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards its target. The alkyne group can participate in reactions that modify the target molecule, leading to changes in its activity or function. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Benzene, 1-decynyl-: Lacks the fluorine atom, which can affect its reactivity and interactions.
Fluorobenzene: Lacks the 1-decynyl group, which can influence its physical and chemical properties.
Phenylacetylene: Contains an alkyne group but lacks the fluorine substitution.
Uniqueness: Benzene, 1-(1-decynyl)-2-fluoro- is unique due to the combination of the fluorine atom and the 1-decynyl group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
295323-18-1 |
|---|---|
分子式 |
C16H21F |
分子量 |
232.34 g/mol |
IUPAC名 |
1-dec-1-ynyl-2-fluorobenzene |
InChI |
InChI=1S/C16H21F/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17/h10-11,13-14H,2-8H2,1H3 |
InChIキー |
DKWXRMMEUZDXGW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC#CC1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
![2-Dodecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B12574106.png)
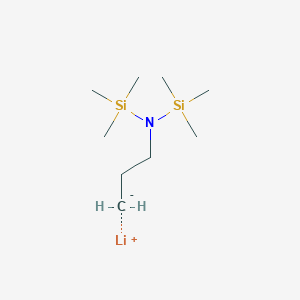
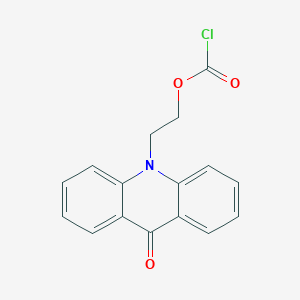
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-](/img/structure/B12574130.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)


![N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12574163.png)
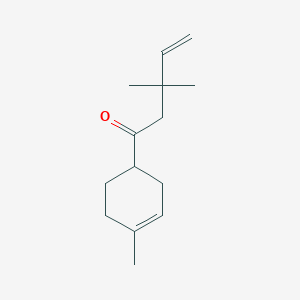
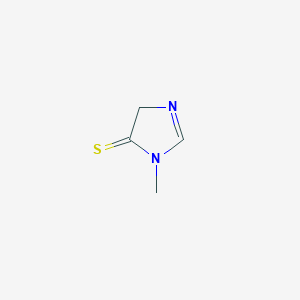
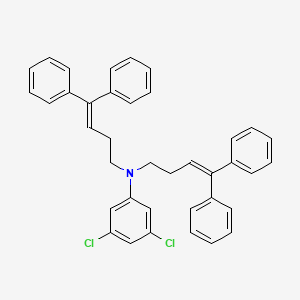
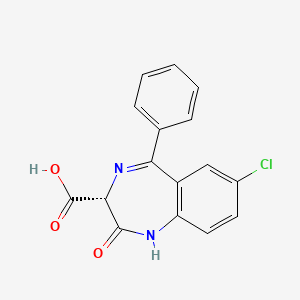
![4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12574182.png)
